1,4-Bis(3-chlorobenzoyl)piperazine
Description
1,4-Bis(3-chlorobenzoyl)piperazine is a piperazine derivative featuring two 3-chlorobenzoyl groups symmetrically attached to the nitrogen atoms of the piperazine ring. This compound is synthesized via monoaroylation of piperazine using 3-chlorobenzoyl chloride under palladium-catalyzed amination conditions .
Properties
Molecular Formula |
C18H16Cl2N2O2 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
[4-(3-chlorobenzoyl)piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2 |
InChI Key |
JSSGLKUGHVIUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(3-chlorobenzoyl)piperazine can be synthesized through the reaction of piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or chloroform. The reaction conditions involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of 1,4-Bis(3-chlorobenzoyl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-chlorobenzoyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chlorobenzoyl groups can be substituted by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives of 1,4-Bis(3-chlorobenzoyl)piperazine.
Oxidation Reactions: Oxidized products such as carboxylic acids or ketones.
Reduction Reactions: Reduced products such as alcohols.
Scientific Research Applications
1,4-Bis(3-chlorobenzoyl)piperazine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-chlorobenzoyl)piperazine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
- Antitumor Activity: Derivatives with halogenated acyl groups (e.g., 3-chlorobenzoyl in the target compound and 5-chloro-2-isobutoxybenzoyl in ) exhibit significant antitumor activity.
- Kinase Inhibition: Compounds with heterocyclic or bulky substituents, such as 2,3,4-trimethoxybenzyl groups, demonstrate nanomolar inhibition of kinases like DYRK1A, highlighting the role of electronic modulation in target binding .
- Synthetic Flexibility : The piperazine backbone allows diverse functionalization, enabling tailored pharmacokinetic properties. For example, bromopropionyl derivatives () show improved cytotoxicity over simpler acylated analogs .
Key Observations:
- Green Synthesis : The use of natural clay catalysts (e.g., maghnite-Na⁺) in polymerizing methacryloyl-piperazine derivatives demonstrates environmentally friendly approaches with moderate yields .
- Thermal Stability : Compounds with rigid substituents, such as dithiolone rings (), exhibit higher thermal stability, which is critical for pharmaceutical formulation .
Pharmacological and Structural Insights
- Antiviral Potential: Bis(heteroaryl)piperazine derivatives () show potent inhibition of HIV-1 reverse transcriptase, suggesting that halogenated analogs like 1,4-Bis(3-chlorobenzoyl)piperazine could be optimized for similar targets .
- Nootropic Activity: Piperazine derivatives with acyl groups (e.g., DM235 in ) enhance acetylcholine release, indicating that the 3-chlorobenzoyl variant might be explored for central nervous system applications .
- Structural Flexibility : The piperazine core accommodates both hydrophilic (e.g., methoxy groups) and hydrophobic (e.g., chlorophenyl) substituents, enabling dual solubility properties for diverse biological targeting .
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